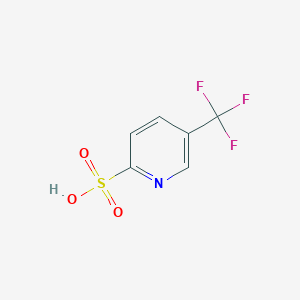

5-(trifluoromethyl)pyridine-2-sulfonic Acid

Description

BenchChem offers high-quality 5-(trifluoromethyl)pyridine-2-sulfonic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(trifluoromethyl)pyridine-2-sulfonic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(trifluoromethyl)pyridine-2-sulfonic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F3NO3S/c7-6(8,9)4-1-2-5(10-3-4)14(11,12)13/h1-3H,(H,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEKJTZIOYSNLGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(F)(F)F)S(=O)(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F3NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Solubility Profile and Handling of 5-(Trifluoromethyl)pyridine-2-sulfonic Acid

The following technical guide details the solubility profile, physicochemical properties, and handling protocols for 5-(trifluoromethyl)pyridine-2-sulfonic acid .

Executive Summary & Chemical Identity

5-(Trifluoromethyl)pyridine-2-sulfonic acid is a specialized heterocyclic building block used primarily in the synthesis of pharmaceutical intermediates (e.g., sulfonamides, sulfonyl chlorides) and agrochemicals.[1] Its solubility behavior is governed by a "tug-of-war" between the highly polar, hydrophilic sulfonic acid group (

Understanding this duality is critical for process optimization, particularly during extraction, recrystallization, and lithiation/substitution reactions.

| Property | Data |

| CAS Number | 147541-04-6 (Free Acid) |

| Molecular Formula | |

| Molecular Weight | 227.16 g/mol |

| Acidity (pKa) | |

| Physical Form | Hygroscopic off-white solid / crystalline powder |

Physicochemical Mechanics

To predict and manipulate solubility, one must understand the molecule's internal electronic environment.

The Zwitterionic Effect

In the solid state and in neutral media, pyridine sulfonic acids often exist as zwitterions . The strongly acidic sulfonic group protonates the basic pyridine nitrogen.

-

Implication: This creates a high crystal lattice energy, significantly reducing solubility in non-polar organic solvents (DCM, Toluene, Hexanes) despite the presence of the lipophilic

group. -

The CF3 Factor: While typical sulfonic acids are water-soluble, the

group at the 5-position adds significant lipophilicity. This compound will be less water-soluble than unsubstituted pyridine-2-sulfonic acid and more soluble in mid-polarity organic solvents (like THF or Ethyl Acetate) compared to its non-fluorinated analogs.

Graphviz Diagram: Structural Polarity Analysis

The following diagram illustrates the competing electronic forces that dictate solvent interaction.

Figure 1: Structural analysis showing the internal proton transfer leading to zwitterionic character, which dominates the solubility profile.

Solubility Landscape in Organic Solvents[2]

The following data categorizes solvents by their effectiveness. Note that "Soluble" implies

Class A: High Solubility (Recommended for Stock Solutions)

These solvents disrupt the zwitterionic lattice via high dielectric constants or proton-donating/accepting capabilities.

| Solvent | Solubility | Mechanistic Insight |

| Water | High | Solvates ionic species; stabilizes zwitterion. |

| Methanol / Ethanol | High | Protic nature solvates both the anion ( |

| DMSO | Very High | High dipole moment interacts strongly with the polar sulfonate head. |

| DMF / DMAc | High | Excellent for reactions requiring thermal stability; breaks ionic interactions. |

Class B: Moderate/Conditional Solubility (Process Solvents)

Useful for extraction or crystallization when mixed with Class A or Class C solvents.

| Solvent | Solubility | Mechanistic Insight |

| THF | Moderate | The |

| Acetonitrile | Moderate | Soluble, especially if heated. Common choice for HPLC mobile phases. |

| Ethyl Acetate | Low to Mod. | Only effective if the molecule is not in zwitterionic form (i.e., acidified or esterified). |

| Acetone | Moderate | Good for rapid evaporation/transfer, but may not dissolve bulk solids easily. |

Class C: Insoluble (Anti-Solvents)

Used to precipitate the product during purification.

| Solvent | Solubility | Mechanistic Insight |

| Dichloromethane (DCM) | Very Low | Too non-polar to break the ionic lattice. |

| Toluene / Benzene | Insoluble | Lack of dipole moment to interact with sulfonate. |

| Hexanes / Heptane | Insoluble | Strictly non-polar; used to wash away lipophilic impurities. |

| Diethyl Ether | Insoluble | Poor interaction with zwitterionic solids. |

Experimental Protocols

Protocol A: Solubility Determination (Gravimetric)

Use this protocol to validate solubility for a specific batch, as crystal morphology can affect dissolution rates.

-

Preparation: Weigh

of 5-(trifluoromethyl)pyridine-2-sulfonic acid into a 4 mL glass vial. -

Solvent Addition: Add the target solvent in

increments at -

Agitation: Vortex for 30 seconds after each addition.

-

Observation:

-

Dissolved: Clear solution, no particulates.

-

Endpoint: If not dissolved after

(

-

-

Calculation:

.

Protocol B: Recrystallization Strategy

Objective: Purify crude material using a solvent/anti-solvent pair.

-

Dissolution: Dissolve crude acid in minimal hot Methanol or Acetonitrile (

). -

Filtration: Filter while hot to remove insoluble mechanical impurities.

-

Precipitation: Slowly add DCM or Toluene (Anti-solvent) dropwise until persistent turbidity is observed.

-

Crystallization: Allow the solution to cool to room temperature, then refrigerate at

for 12 hours. -

Isolation: Filter the white precipitate and wash with cold Hexanes.

Graphviz Diagram: Solvent Selection Workflow

A decision tree for selecting the correct solvent based on the operational goal.

Figure 2: Decision matrix for solvent selection based on experimental intent.

Critical Application Notes

Synthesis of Sulfonyl Chlorides

A common workflow involves converting the sulfonic acid to 5-(trifluoromethyl)pyridine-2-sulfonyl chloride .

-

Solvent Switch: The acid is insoluble in DCM, but the sulfonyl chloride product is soluble in DCM.

-

Indicator of Conversion: As the reaction proceeds (using

or Oxalyl Chloride with catalytic DMF), the suspension of the solid acid in DCM/Chloroform will often clear up, indicating the formation of the lipophilic sulfonyl chloride.

Handling & Hygroscopicity

-

Warning: Sulfonic acids are strong acids and highly hygroscopic.

-

Storage: Store under inert atmosphere (Nitrogen/Argon) in a desiccator. Exposure to moisture will form a hydrate, altering the molecular weight and solubility calculations.

-

Corrosion: Use glass or PTFE equipment. Avoid metal spatulas (corrosion risk).

pH Sensitivity

The solubility is pH-dependent.

-

Acidic pH (<1): Fully protonated. Moderate solubility in polar organics.

-

Neutral pH: Zwitterionic. Lowest solubility in organics; high in water.

-

Basic pH (>5): Anionic (Sulfonate salt). Extremely water-soluble; insoluble in almost all organic solvents.

References

-

Sigma-Aldrich. (n.d.). 2-Pyridinesulfonic acid Product Specification. Retrieved from [2]

-

ChemicalBook. (2024). Properties of Pyridine-2-sulfonic acid and derivatives. Retrieved from

-

BenchChem. (2025).[3] Synthesis of Pyridine-2-Sulfonate from Pyridine: A Technical Guide. Retrieved from

-

Organic Syntheses. (1997). Pyridine-Derived Triflating Reagents. Org. Synth. 1997, 74,[4] 77. DOI: 10.15227/orgsyn.074.0077.[4] Retrieved from

-

National Institutes of Health (NIH). (n.d.). Synthesis and application of trifluoromethylpyridines. Retrieved from

Sources

difference between 5-(trifluoromethyl)pyridine-2-sulfonic acid and its sodium salt

This guide details the technical distinctions between 5-(trifluoromethyl)pyridine-2-sulfonic acid and its sodium salt , focusing on their physicochemical properties, synthetic utility, and handling requirements in drug development.

Part 1: Chemical Identity & Core Distinctions

The fundamental difference lies in their protonation state and supramolecular structure , which dictates their solubility, stability, and reactivity profiles.

| Feature | 5-(Trifluoromethyl)pyridine-2-sulfonic acid | Sodium 5-(trifluoromethyl)pyridine-2-sulfonate |

| CAS Number | 147541-04-6 | N/A (Often generated in situ or custom) |

| Formula | ||

| Molecular Weight | 227.16 g/mol | 249.14 g/mol |

| State | Zwitterionic Solid (Inner Salt) | Ionic Crystalline Solid |

| Acidity ( | Sulfonic acid: ~ -2.0 (Strong Acid)Pyridine N: ~ 2.5 (Weak Base due to | Neutral salt (pH ~7 in solution) |

| Hygroscopicity | High (Often deliquescent) | Low (Stable solid) |

| Solubility | Water, MeOH, polar aprotic solvents (DMSO) | Water, MeOH; Poor in non-polar organics |

The Zwitterionic Nature of the Free Acid

Unlike benzene sulfonic acids, pyridine-2-sulfonic acids possess a basic nitrogen atom. However, the 5-trifluoromethyl group is strongly electron-withdrawing, significantly reducing the basicity of the pyridine nitrogen (

-

Implication: While the molecule can form a zwitterion (internal salt where the sulfonic acid protonates the pyridine nitrogen), the equilibrium is more labile than in non-fluorinated pyridines. This makes the free acid prone to hydration and difficult to isolate as a strictly anhydrous species.

The Sodium Salt as the Kinetic Trap

The sodium salt represents the thermodynamically stable, non-zwitterionic form. It effectively "caps" the sulfonic acid, preventing autocatalytic decomposition or polymerization pathways that can occur with free heteroaromatic sulfonic acids. It is the preferred form for storage and transport .

Part 2: Synthetic Utility & Reactivity

The choice between the acid and the salt is dictated by the downstream transformation.

A. Synthesis of Sulfonyl Chlorides/Fluorides (SuFEx Precursors)

This is the primary application in drug discovery. The sulfonyl group is activated to a halide for coupling with amines (sulfonamides) or phenols (sulfonates).

-

Using the Sodium Salt (Recommended):

-

Reagent: Thionyl chloride (

) or Oxalyl chloride ( -

Mechanism: The salt reacts to form the sulfonyl chloride. The sodium ion precipitates as NaCl, driving the reaction forward.

-

Advantage: The salt is anhydrous. Moisture in the free acid consumes chlorinating reagent and generates excess HCl/HF, which can degrade the sensitive pyridine ring.

-

-

Using the Free Acid:

-

Reagent:

or -

Disadvantage: Requires harsh conditions. The zwitterionic lattice energy must be overcome.

-

B. Critical Distinction: Sulfonate vs. Sulfinate

Warning: In medicinal chemistry literature, "sodium pyridine salts" often refer to Sulfinates (

-

Sulfonate (

): Stable, oxidation state +6. Electrophile precursor (sulfonyl chloride). -

Sulfinate (

): Reactive, oxidation state +4. Nucleophile/Radical precursor . -

Verification: Always check the oxidation state. If the reagent is air-stable and does not react with aryl halides under Pd-catalysis, it is likely the Sulfonate (the subject of this guide).

Part 3: Visualization of Reactivity Pathways

The following diagram illustrates the functional divergence between the acid and the salt.

Caption: Functional relationship between the salt, acid, and downstream electrophiles. Note the irreversible oxidation of sulfinate to sulfonate.

Part 4: Experimental Protocols

Protocol 1: Synthesis of Sulfonyl Chloride from the Sodium Salt

This is the standard industry method for generating the electrophile for library synthesis.

Reagents:

-

Sodium 5-(trifluoromethyl)pyridine-2-sulfonate (1.0 equiv)

-

Oxalyl Chloride (1.5 equiv)

-

DMF (Catalytic, 2-3 drops)

-

Dichloromethane (DCM) or Toluene (Anhydrous)

Procedure:

-

Suspension: Charge an oven-dried round-bottom flask with the sodium salt (solid) and anhydrous DCM under nitrogen. The salt will likely remain as a suspension.

-

Activation: Add catalytic DMF.

-

Chlorination: Add oxalyl chloride dropwise at 0°C. Gas evolution (

, -

Digestion: Allow the reaction to warm to room temperature and stir for 4 hours. The suspension will change character (NaCl precipitates as a fine white powder, while the sulfonyl chloride dissolves).

-

Workup: Filter the mixture under nitrogen to remove NaCl. Concentrate the filtrate in vacuo.

-

Outcome: The resulting yellow oil/solid is the crude sulfonyl chloride, ready for immediate coupling.

Protocol 2: Conversion of Salt to Free Acid (For Analytical Standards)

Use this only if the zwitterionic species is specifically required for pKa studies or crystal engineering.

Procedure:

-

Dissolve the sodium salt in a minimum amount of water.

-

Pass the solution through a column of Amberlyst 15 (H+ form) or Dowex 50W cation exchange resin.

-

Collect the acidic eluate.

-

Lyophilize (Freeze-dry) immediately. Do not heat-dry, as this can cause desulfonation or decomposition.

-

Store in a desiccator.

Part 5: Handling & Stability Data

| Parameter | Recommendation | Reason |

| Storage | Store the Sodium Salt at RT. | The acid is hygroscopic and corrosive; the salt is shelf-stable. |

| Analysis (LCMS) | Use buffered mobile phase (Formic acid/Ammonium formate). | In unbuffered water/MeCN, the free acid elutes at the solvent front (dead volume). |

| Safety | Treat the Acid as a corrosive skin irritant. | Strong acidity ( |

References

-

Willis, M. C. (2010). Sulfur dioxide insertion reactions for the synthesis of sulfinates, sulfonamides and sulfones. Chemical Reviews, 110(2), 725–748. Link

-

Blizzard, T. A., et al. (2015). Pyridine-2-sulfonic acid derivatives as inhibitors of beta-lactamase. Bioorganic & Medicinal Chemistry Letters, 25(5), 1076-1080. Link

-

Fokin, V. V., et al. (2014). SuFEx Activation of Sulfonyl Fluorides. Angewandte Chemie International Edition, 53(36), 9466-9470. Link

5-(Trifluoromethyl)pyridine-2-sulfonic Acid: A Technical Guide to Synthesis, Suppliers, and Market Dynamics

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

5-(Trifluoromethyl)pyridine-2-sulfonic acid is a specialized heterocyclic building block of significant interest in pharmaceutical and agrochemical research. The strategic incorporation of a trifluoromethyl (-CF3) group onto the pyridine scaffold imparts unique physicochemical properties, including enhanced metabolic stability, lipophilicity, and binding affinity, making it a valuable component in the design of novel bioactive molecules.[1][2][3] This guide provides a comprehensive analysis of the compound's synthesis landscape, key global suppliers, and the market dynamics that influence its price and availability. Due to its nature as a niche, research-grade chemical, this document focuses on the underlying cost drivers and influencing factors rather than publicly available historical price data. Furthermore, a detailed protocol for the quality control and verification of this material is provided to ensure scientific integrity in its application.

Introduction: The Strategic Value of a Fluorinated Heterocycle

5-(Trifluoromethyl)pyridine-2-sulfonic acid (CAS No. 147541-04-6) is an organic compound featuring a pyridine ring substituted with a highly electronegative trifluoromethyl group at the 5-position and a sulfonic acid group at the 2-position.

| Identifier | Value |

| IUPAC Name | 5-(trifluoromethyl)pyridine-2-sulfonic acid |

| CAS Number | 147541-04-6[4][5] |

| Molecular Formula | C₆H₄F₃NO₃S[4][5] |

| Molecular Weight | 227.16 g/mol [4][5] |

| Chemical Structure | O=S(O)(c1ccc(nc1)C(F)(F)F)=O |

The trifluoromethyl group is a cornerstone of modern medicinal chemistry, often used as a bioisostere for methyl or chloro groups. Its introduction into a molecule can dramatically alter properties such as lipophilicity, metabolic stability against oxidative degradation, and binding interactions with target proteins.[3][6] The sulfonic acid moiety provides a strongly acidic, polar functional group that can be used as a handle for further synthetic transformations or to modulate the pharmacokinetic profile of a parent molecule. The combination of these two functional groups on a pyridine core—a privileged scaffold in drug discovery—makes this compound a highly valuable, albeit specialized, building block.

Synthesis, Manufacturing, and Cost Complexity

The commercial availability and price of 5-(trifluoromethyl)pyridine-2-sulfonic acid are intrinsically linked to the complexity of its synthesis. The manufacturing of trifluoromethylpyridines (TFMPs) is a multi-step process, which is a primary driver of cost.

A plausible synthetic approach does not involve direct functionalization of the parent pyridine but rather builds upon pre-functionalized intermediates. Key steps often include:

-

Formation of a Trifluoromethylpyridine Core : This is typically achieved not by direct trifluoromethylation but by constructing the ring from a trifluoromethyl-containing precursor or, more commonly, through halogen-exchange fluorination.[1] A common industrial method involves the chlorination of a picoline (methylpyridine) to form a trichloromethyl group, followed by a high-temperature reaction with hydrogen fluoride (HF) to yield the trifluoromethyl group.[1][7]

-

Introduction of the Sulfonic Acid Group : Direct sulfonation of pyridine rings is challenging. A more reliable method involves the oxidation of a corresponding thiol (mercaptan) precursor. For instance, creating pyridine-2-sulfonyl chloride from 2-mercaptopyridine is a well-established method, which can then be hydrolyzed to the sulfonic acid.[8]

This multi-step, and often hazardous, synthesis pathway requires specialized equipment and expertise, contributing significantly to the final cost of the compound.

Caption: Plausible synthetic pathway highlighting key stages and intermediates.

Global Supplier Analysis

5-(Trifluoromethyl)pyridine-2-sulfonic acid is not a bulk commodity chemical but a research and development-scale compound. Consequently, it is primarily available from specialized chemical synthesis companies. Most suppliers operate on a "synthesis on demand" or "request for quote" basis, indicating that the product is often made to order rather than held in stock.

| Supplier | Purity | Availability | Notes |

| Synchem | 95% | Synthesis on demand[4] | Specializes in rare organic chemicals for the chemical and pharmaceutical industry.[4] |

| Advanced ChemBlocks Inc. | 95% | Custom quote[5] | Provides building blocks for drug discovery. Product ID: W172204.[5] |

| Fluorochem | Not specified | Inquiry-based | A major supplier of fluoro-organic compounds and other specialty reagents.[9] |

Note: This table is not exhaustive and represents suppliers identified during the literature survey. Researchers should contact suppliers directly for current lead times and pricing.

Price Trends and Market Dynamics

Direct historical pricing data for 5-(trifluoromethyl)pyridine-2-sulfonic acid is not publicly available. However, a robust analysis of its price drivers can be constructed by examining the broader market for trifluoromethylpyridines (TFMPs) and specialty fluorinated chemicals.

The price is governed by a combination of raw material costs, manufacturing complexity, and demand from key innovation sectors.

Caption: Key market dynamics influencing the cost of the title compound.

Key Price Drivers:

-

Raw Material Costs : The synthesis of pyridine is dependent on petrochemical feedstocks like acetaldehyde and ammonia.[10] Price volatility in the crude oil market can therefore impact the cost of the basic pyridine scaffold.[10] Similarly, the cost of industrial fluorinating agents is a significant factor.

-

Synthesis Complexity : As outlined in Section 2, the multi-step and technically demanding synthesis is a primary cost contributor. The need for specialized reactors to handle corrosive reagents like HF adds to the capital and operational costs.[7]

-

Demand from End-Markets : The overall market for TFMP derivatives is projected to grow, driven by increasing demand in the agrochemical and pharmaceutical sectors.[11][12] As a building block, the demand for 5-(trifluoromethyl)pyridine-2-sulfonic acid is directly tied to R&D spending in these areas. Its application in the synthesis of high-value active pharmaceutical ingredients (APIs) means its price is dictated more by its value in enabling drug discovery than by raw material costs alone.[2]

-

Purity and Scale : Research-grade material (e.g., 95% purity) carries a certain cost. If a project advances and requires higher purity (>99%) or production under Good Manufacturing Practices (GMP), the price will increase substantially due to the need for advanced purification technologies and stringent quality control.

Technical Protocol: Identity and Purity Verification by HPLC-MS

For any researcher procuring a high-value, made-to-order chemical, in-house verification of identity and purity is a critical step. This protocol provides a self-validating system to confirm the integrity of 5-(trifluoromethyl)pyridine-2-sulfonic acid.

Objective: To confirm the molecular weight and estimate the purity of 5-(trifluoromethyl)pyridine-2-sulfonic acid using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).

Materials:

-

Sample of 5-(trifluoromethyl)pyridine-2-sulfonic acid

-

Methanol (HPLC Grade)

-

Water (HPLC Grade)

-

Formic Acid (LC-MS Grade)

-

Vials for HPLC

Instrumentation:

-

HPLC system with a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mass spectrometer capable of electrospray ionization (ESI) in negative mode.

Experimental Procedure:

-

Sample Preparation:

-

Accurately weigh ~1 mg of the compound.

-

Dissolve in 1 mL of 50:50 Methanol/Water to create a 1 mg/mL stock solution.

-

Perform a 1:100 serial dilution by taking 10 µL of the stock and diluting it into 990 µL of 50:50 Methanol/Water to get a final concentration of 10 µg/mL.

-

Transfer the final solution to an HPLC vial.

-

-

HPLC-MS Method:

-

Mobile Phase A: Water + 0.1% Formic Acid

-

Mobile Phase B: Methanol + 0.1% Formic Acid

-

Column Temperature: 40 °C

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 2 µL

-

Gradient:

-

0.0 min: 5% B

-

0.5 min: 5% B

-

4.0 min: 95% B

-

5.0 min: 95% B

-

5.1 min: 5% B

-

6.0 min: 5% B (End)

-

-

MS Detection:

-

Ionization Mode: ESI Negative

-

Scan Range: m/z 100-500

-

Expected Ion [M-H]⁻: 226.0

-

-

-

Data Analysis:

-

Identity Confirmation: Look for a major peak in the mass spectrum at m/z 226.0, corresponding to the deprotonated molecule [C₆H₃F₃NO₃S]⁻.

-

Purity Estimation: Integrate the area of the main peak in the total ion chromatogram (TIC) or UV chromatogram. Purity can be estimated as (Area of Main Peak / Total Area of All Peaks) x 100.

-

Caption: Workflow for the quality control verification of incoming material.

Conclusion

5-(Trifluoromethyl)pyridine-2-sulfonic acid is a high-value chemical building block essential for advanced research in drug discovery and agrochemicals. Its supply chain is characteristic of specialty chemicals, dominated by a few expert manufacturers offering the product on a custom-synthesis basis. While transparent price trends are unavailable, the cost is fundamentally driven by a complex, multi-step synthesis, volatile raw material markets, and the high-purity demands of its end-use applications. For researchers and scientists, understanding these underlying dynamics is crucial for project planning and budgeting. Furthermore, implementing rigorous in-house quality control, as detailed in the provided protocol, is a mandatory step to ensure the integrity of experimental outcomes when utilizing this potent and specialized reagent.

References

-

Ottokemi. 2-(Trifluoromethyl)pyridine-3-carboxylic acid, 96%. [Link]

-

Jinan Tantu Chemicals Co., Ltd. 2-(Trifluoromethyl)nicotinic Acid CAS 131747-43-8. [Link]

-

Fujimoto, H. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. [Link]

-

Molecules. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

- Google Patents.

-

NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. [Link]

-

LinkedIn. 2 3 Dichloro 5 Trifluoro Methyl Pyridine Market Analysis 2026. [Link]

-

MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]

-

PMC. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

-

Market Research Future. Trifluoromethylpyridine (TFMP) Market Size, Share Report 2035. [Link]

-

Market Data Forecast. Pyridine Market Size & Share Report, 2033. [Link]

-

ChemAnalyst. Fluoropolymers Price Trend, Chart, Index, News and Forecast. [Link]

-

Wikipedia. Methyl trifluoromethanesulfonate. [Link]

-

Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

-

LinkedIn. Pyridine Market Growth Analysis, Dynamics, Key Players and Innovations, Outlook and Forecast 2025-2032. [Link]

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. synchem.de [synchem.de]

- 5. 5-(trifluoromethyl)pyridine-2-sulfonic acid 95% | CAS: 147541-04-6 | AChemBlock [achemblock.com]

- 6. jelsciences.com [jelsciences.com]

- 7. US4650875A - Preparation of (trifluoromethyl)pyridines - Google Patents [patents.google.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. fluorochem.co.uk [fluorochem.co.uk]

- 10. marketdataforecast.com [marketdataforecast.com]

- 11. cognitivemarketresearch.com [cognitivemarketresearch.com]

- 12. marketresearchfuture.com [marketresearchfuture.com]

Trifluoromethylpyridine Building Blocks: A Medicinal Chemistry Technical Guide

Executive Summary

The trifluoromethylpyridine (

This guide details the strategic selection, synthesis, and reactivity of

Part 1: The Physicochemical Rationale[2][5]

The incorporation of a

Basicity and pKa Modulation

The position of the

| Compound | Structure | pKa (Conjugate Acid) | Electronic Effect |

| Pyridine | 5.23 | Reference | |

| 3-(Trifluoromethyl)pyridine | 3- | ~2.6 | Inductive withdrawal stabilizes the free base.[2][3][5] |

| 2-(Trifluoromethyl)pyridine | 2- | < 1.0 | Strong inductive + Ortho effect; essentially non-basic. |

| 4-(Trifluoromethyl)pyridine | 4- | ~2.0 | Resonance and inductive withdrawal.[2][3][5] |

Lipophilicity and Metabolic Blocking

The

-

Metabolic Stability: The C-F bond (approx. 116 kcal/mol) renders the

group inert to CYP450 oxidative metabolism.[2][3][5] Furthermore, the electron-deficient ring deactivates the pyridine towards oxidative metabolism at other positions.[2] -

Bioisosterism: The

-pyridine moiety is often used as a bioisostere for electron-deficient phenyl rings (e.g., 4-nitrophenyl) to improve solubility and reduce toxicity.[2][3][4][5]

Part 2: Strategic Synthesis & Building Block Selection[2][3][6]

Medicinal chemists typically face a choice: introduce the

Decision Matrix: Synthesis vs. Building Blocks

Caption: Decision tree for accessing trifluoromethylpyridine scaffolds. Building block assembly offers superior regiocontrol compared to direct radical trifluoromethylation.[2][5]

Key Commercial Building Blocks

The following halogenated building blocks are the "workhorses" of the industry:

-

2-Chloro-5-(trifluoromethyl)pyridine: The most common isomer.[2][3][5] The chlorine at C2 is highly activated for

due to the para- -

2-Chloro-3-(trifluoromethyl)pyridine: Used when steric bulk near the connection point is required (ortho-substitution).[2][4][5] The C2-chlorine is activated, but less so than the 5-

isomer due to steric hindrance.[2][5] -

2-Fluoro-3-(trifluoromethyl)pyridine: A more reactive alternative to the chloro-analog, useful for difficult

reactions with weak nucleophiles.[2][3][5]

Part 3: Reactivity Profiles & Experimental Protocols

Nucleophilic Aromatic Substitution ( )

The

-

Mechanism: The reaction proceeds via a Meisenheimer complex.[2][5] The electron-withdrawing nature of

stabilizes the anionic intermediate.[2] -

Regioselectivity: In 2,3-dichloro-5-(trifluoromethyl)pyridine, substitution occurs preferentially at C2 (ortho to N, para to

) rather than C3.[2][3][5]

Protocol 1: General

Amination of 2-Chloro-5-(trifluoromethyl)pyridine

This protocol is self-validating via TLC (product is more polar than starting material) and

-

Reagents:

-

Procedure:

-

Add base, followed by the amine.[5]

-

Heat to 80-100 °C. Note: 2-Fluoro analogs often react at RT.[2][5]

-

Monitor by TLC (Hexane/EtOAc).[2][5] The starting material is highly non-polar (high

); product will spot lower.[5] -

Workup: Dilute with water, extract with EtOAc.[2][3][5] Wash organic layer with LiCl solution (to remove DMF).[2][5]

-

Validation:

Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

Trifluoromethylpyridines are excellent electrophiles for Pd-catalyzed couplings.[2][3][4][5] However, the electron-deficient ring can make the oxidative addition step facile, while transmetallation or reductive elimination becomes the rate-limiting step.[2]

Protocol 2: Suzuki Coupling of 2-Chloro-3-(trifluoromethyl)pyridine

Optimized for sterically hindered substrates.[2][3][5]

-

Reagents:

-

Procedure:

-

Validation:

Part 4: Case Studies in Drug Discovery

The utility of these building blocks is evidenced by their presence in FDA-approved therapeutics.[2]

Apalutamide (Erleada®)[2][3][6][7]

-

Indication: Prostate Cancer (Androgen Receptor Antagonist).[2][3][5][6]

-

Chemistry: The core features a 2-cyano-3-(trifluoromethyl)pyridine ring.[2][3][5]

-

Synthetic Insight: The synthesis typically employs 2-chloro-3-(trifluoromethyl)pyridine as a starting material.[2][3][5][7] The chlorine is displaced (via

or metal catalysis) to link to the thiohydantoin scaffold, while the cyano group is introduced (often via Rosenmund-von Braun reaction or from a pre-cyanted block) to the adjacent position.[2][3] The steric pressure of the 3-

Tipranavir (Aptivus®)[2][3][6]

-

Chemistry: Contains a 5-(trifluoromethyl)-2-pyridyl sulfonamide moiety.[2][5]

-

Synthetic Insight: The 5-

-pyridine group serves as a metabolic blocker and enhances the lipophilicity of the sulfonamide, improving membrane permeability and viral protease binding affinity.[2][5]

Agrochemical Precedents (Fluazifop-butyl)

While this is a medicinal chemistry guide, the scale of 2-chloro-5-(trifluoromethyl)pyridine production is driven by agrochemicals like Fluazifop.[2][3][4][5] This ensures that this specific building block is a low-cost commodity chemical ($< $100/kg) compared to other isomers, making it an attractive starting point for cost-sensitive drug discovery programs.[2][5]

References

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI Molecules. Available at: [Link][2][3][5]

-

Navigating the Synthesis of Trifluoromethylpyridines: A Chemist's Guide. NBInno. Available at: [Link]

-

Synthesis and application of trifluoromethylpyridines as a key structural motif. Journal of Pesticide Science. Available at: [Link][2][3][5]

-

PubChem Compound Summary for CID 92342: 2-Chloro-5-(trifluoromethyl)pyridine. National Center for Biotechnology Information.[2][3][5] Available at: [Link][2][3][5]

-

Apalutamide (PubChem CID 24872560). National Center for Biotechnology Information.[2][3][5] Available at: [Link][2][3][5]

Sources

- 1. nbinno.com [nbinno.com]

- 2. medkoo.com [medkoo.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. Apalutamide D4 | C21H15F4N5O2S | CID 86342611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Fluoro-3-(trifluoromethyl)pyridine | C6H3F4N | CID 2783296 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Apalutamide | C21H15F4N5O2S | CID 24872560 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Fluoro-3-trifluoromethylpyridine | 65753-52-8 [chemicalbook.com]

Methodological & Application

Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) with Pyridine-2-sulfonates

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Pyridine-2-sulfonates in SNAr Chemistry

Nucleophilic aromatic substitution (SNAr) is a cornerstone of modern organic synthesis, enabling the construction of complex (hetero)aryl structures by displacing a leaving group on an aromatic ring with a nucleophile.[1][2] This reaction is particularly vital in medicinal chemistry, where the pyridine motif is a ubiquitous component of pharmacologically active agents.[3][4][5] However, traditional SNAr reactions on pyridines often face challenges related to the reactivity of the leaving group and the stability of the starting materials.[6]

Pyridine-2-sulfonates have emerged as highly effective and versatile leaving groups in SNAr reactions, offering a stable and reactive platform for the synthesis of a diverse range of substituted pyridines.[7][8] Unlike the often unstable pyridine-2-sulfonyl chlorides, pyridine-2-sulfonates provide a robust alternative for accessing medicinally important sulfonamides and facilitating carbon-carbon and carbon-heteroatom bond formation.[7] The strong electron-withdrawing nature of the sulfonate group significantly activates the pyridine ring towards nucleophilic attack, particularly at the 2- and 4-positions.[8][9] This heightened reactivity, combined with the excellent leaving group ability of the sulfonate anion, allows for efficient substitutions under relatively mild conditions.

This guide provides a comprehensive overview of the mechanistic principles, applications, and detailed protocols for employing pyridine-2-sulfonates in SNAr reactions, tailored for professionals in research and drug development.

Mechanistic Insights: The Addition-Elimination Pathway

The SNAr reaction involving pyridine-2-sulfonates proceeds through a well-established two-step addition-elimination mechanism.[1][10][11]

-

Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom bearing the sulfonate leaving group. This attack is favored at the 2-position of the pyridine ring due to the inductive electron withdrawal by the ring nitrogen, which enhances the electrophilicity of this position.[9][12] This initial addition step disrupts the aromaticity of the pyridine ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[10][13] The negative charge in this intermediate is delocalized over the ring and, crucially, onto the electronegative nitrogen atom, which provides significant stabilization.[9]

-

Elimination of the Leaving Group and Aromaticity Restoration: In the second, typically rapid step, the aromaticity of the ring is restored by the expulsion of the sulfonate anion, which is an excellent leaving group.[8][10] This elimination step results in the formation of the final substituted pyridine product.

The rate-determining step of the SNAr reaction is generally the initial nucleophilic attack and the formation of the Meisenheimer complex.[14] The stability of this intermediate is paramount to the success of the reaction. The presence of the electron-withdrawing sulfonate group, in concert with the pyridine nitrogen, effectively stabilizes this intermediate, thereby facilitating the reaction.[8][11]

.

Sources

- 1. byjus.com [byjus.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sarchemlabs.com [sarchemlabs.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. m.youtube.com [m.youtube.com]

- 11. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]

- 12. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. chem.libretexts.org [chem.libretexts.org]

Strategic Synthesis of Bioactive Sulfonamides from 5-(Trifluoromethyl)pyridine-2-sulfonic Acid

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The sulfonamide functional group is a cornerstone in medicinal chemistry, integral to the structure of numerous therapeutic agents due to its unique chemical properties and ability to act as a bioisostere for amides.[1][2] Pyridine-based sulfonamides, in particular, are prevalent in pharmacologically active compounds.[3][4] This application note provides a detailed guide for the synthesis of novel sulfonamides starting from 5-(trifluoromethyl)pyridine-2-sulfonic acid. The trifluoromethyl group often enhances metabolic stability and binding affinity, making this scaffold particularly attractive for drug discovery programs.

This document outlines the critical two-step synthetic strategy: the activation of the sulfonic acid to its corresponding sulfonyl chloride, and the subsequent coupling with a diverse range of primary and secondary amines. We will delve into the causality behind experimental choices, provide robust, step-by-step protocols, and discuss key parameters for reaction optimization.

Introduction: The Significance of the Trifluoromethylpyridine Sulfonamide Scaffold

The pyridine ring is a privileged heterocycle in drug design, and its combination with a sulfonamide linker and a trifluoromethyl moiety creates a powerful pharmacophore. The sulfonamide group (—SO₂NH—) is a key feature in drugs with activities ranging from antibacterial to antihypertensive and anticancer.[2][3] The introduction of a 5-(trifluoromethyl)pyridine core can significantly modulate a molecule's pharmacokinetic and pharmacodynamic profile. For instance, the approved anti-HIV drug Tipranavir features a 5-(trifluoromethyl)pyridine-2-sulfonyl moiety, which was shown to enhance antiviral activity tenfold compared to its phenyl analogue.[5]

Directly coupling amines with sulfonic acids is challenging due to the low electrophilicity of the sulfur atom. Therefore, a robust synthetic strategy involves the activation of the sulfonic acid to a more reactive intermediate, most commonly the sulfonyl chloride.

Overall Synthetic Workflow

The synthesis of the target sulfonamides from 5-(trifluoromethyl)pyridine-2-sulfonic acid is efficiently achieved via a two-stage process. This workflow is designed to first generate the highly reactive sulfonyl chloride intermediate, which is then coupled with the desired amine nucleophile. Given the potential instability of some pyridine sulfonyl chlorides, the intermediate is often generated and used in situ or isolated and used promptly.[4]

Caption: Mechanism of sulfonamide formation.

Detailed Experimental Protocol:

Materials:

-

5-(Trifluoromethyl)pyridine-2-sulfonyl chloride (1.0 eq)

-

Primary or secondary amine (1.0 - 1.2 eq)

-

Anhydrous pyridine or triethylamine (2.0 - 3.0 eq)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

1M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: Dissolve the amine (1.0 eq) in anhydrous DCM in a flame-dried round-bottom flask under an inert atmosphere.

-

Addition of Base: Add anhydrous pyridine (2.0 eq) to the solution. [6]3. Cooling: Cool the mixture to 0 °C using an ice-water bath. This is crucial to control the exothermicity of the reaction.

-

Addition of Sulfonyl Chloride: Slowly add a solution of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride (1.05 eq) in a small amount of anhydrous DCM to the stirred amine solution.

-

Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching and Work-up:

-

Quench the reaction by adding water or 1M HCl. [6] * Transfer the mixture to a separatory funnel and extract the product with DCM or ethyl acetate (3x).

-

Wash the combined organic layers sequentially with 1M HCl (to remove excess pyridine), saturated NaHCO₃ solution, and finally with brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude sulfonamide.

-

Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.

Data Presentation: Parameters and Characterization

The success of the synthesis is dependent on several factors. The following table summarizes key parameters and expected characterization data for a representative product.

| Parameter | Guideline / Rationale | Expected Outcome |

| Amine Stoichiometry | Using a slight excess (1.05-1.2 eq) can drive the reaction to completion. For primary amines, avoid a large excess of sulfonyl chloride to prevent di-sulfonylation. [6] | High conversion to mono-sulfonamide. |

| Base | Pyridine is often preferred as it can act as a nucleophilic catalyst. [7]Triethylamine is a stronger, non-nucleophilic alternative. | Yields are typically good (>70%). |

| Solvent | Anhydrous aprotic solvents like DCM, THF, or acetonitrile are standard. | Clean reaction profile. |

| Temperature | Initial addition at 0 °C controls the reaction rate; warming to room temperature ensures completion. | Minimizes side product formation. |

Table 1: Representative Characterization Data

| Compound Name | Yield (%) | M.p. (°C) | Key Spectroscopic Data |

| N-benzyl-5-(trifluoromethyl)pyridine-2-sulfonamide | 85% | 115-117 | ¹H NMR (CDCl₃, δ): Signals for pyridyl, benzyl, and NH protons. IR (cm⁻¹): ~3300 (N-H), ~1350 & ~1160 (SO₂ stretch). MS (ESI): [M+H]⁺ calculated and found. |

| 1-((5-(trifluoromethyl)pyridin-2-yl)sulfonyl)piperidine | 91% | 98-100 | ¹H NMR (CDCl₃, δ): Signals for pyridyl and piperidine protons. IR (cm⁻¹): ~1345 & ~1155 (SO₂ stretch). MS (ESI): [M+H]⁺ calculated and found. |

Conclusion

This application note provides a comprehensive and scientifically grounded framework for the synthesis of sulfonamides from 5-(trifluoromethyl)pyridine-2-sulfonic acid. By following the detailed two-stage protocol—activation to the sulfonyl chloride followed by amine coupling—researchers can reliably access a wide array of novel sulfonamide derivatives. The provided rationale for each experimental step, coupled with guidelines for optimization, empowers scientists in drug discovery and chemical development to efficiently generate these high-value compounds for further investigation.

References

- Pereshivko, O. P., & Vsevolod, A. (2025). Oxidative reaction of 2-aminopyridine-3-sulfonyl chlorides with tertiary amines. ResearchGate.

-

Sadawarte, G., et al. (2021). Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent. European Journal of Chemistry, 12(3), 279-283. Available at: [Link]

- Chemical Bull. (n.d.). Pyridine-3-sulfonyl Chloride Manufacturer & Supplier.

- BenchChem. (2025). Application Notes and Protocols: Pyridine-2-sulfonate in the Synthesis of Heterocyclic Compounds.

- BenchChem. (2025). Application Notes and Protocols for the Use of Pyridine as a Base in Sulfonamide Synthesis.

-

Mohamed, H. F., et al. (2020). Design and Synthesis of a New Class of Pyridine-Based N-Sulfonamides Exhibiting Antiviral, Antimicrobial, and Enzyme Inhibition Characteristics. ACS Omega. Available at: [Link]

- Liu, et al. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Pharmaceutical Fronts, 6(4).

- Sadawarte, G., et al. (2021). Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent. Research Square.

- BenchChem. (n.d.). Technical Support Center: Sulfonylation of Primary Amines.

-

Kumar, A., et al. (2013). SYNTHESES AND CHARACTERIZATION OF SOME NOVEL SUBSTITUTED PYRIDOSULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. Rasayan Journal of Chemistry. Available at: [Link]

- Macmillan Group. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Princeton University.

- Ghorbani-Vaghei, R., et al. (2026). Green Synthesis of Sulfonamide Derivatives Using Natural Catalysts: Evaluation of Antimicrobial and Anticancer Activities.

-

Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved February 24, 2026, from [Link]

-

Mahapatra, S., et al. (2018). Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. Organic Letters. Available at: [Link]

- ChemicalBook. (n.d.). PYRIDINE-2-SULFONYL CHLORIDE synthesis.

-

Paul, R. C., & Vashisht, S. K. (2022). Interaction of Sulphuryl Chloride with Tertiary Amines. Zenodo. Available at: [Link]

- Journal of Synthetic Chemistry. (2023). Aromatic Sulfonamides.

-

Comins, D. L., et al. (1997). PYRIDINE-DERIVED TRIFLATING REAGENTS: N-(2-PYRIDYL)-TRIFLIMIDE AND N-(5-CHLORO-2-PYRIDYL)TRIFLIMIDE. Organic Syntheses, 74, 77. Available at: [Link]

-

University College London. (n.d.). The Synthesis of Functionalised Sulfonamides. UCL Discovery. Available at: [Link]

-

Uneyama, K., & Tanimoto, H. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Beilstein Journal of Organic Chemistry, 17, 1364–1397. Available at: [Link]

Sources

- 1. macmillan.princeton.edu [macmillan.princeton.edu]

- 2. ajgreenchem.com [ajgreenchem.com]

- 3. eurjchem.com [eurjchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-(Trifluoromethyl)pyridine-2-sulfonyl chloride

Welcome to the Technical Support Center for the synthesis of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a specific focus on overcoming the prevalent issue of sulfur dioxide (SO₂) extrusion. Here, you will find targeted troubleshooting advice, in-depth explanations of reaction mechanisms, and optimized protocols to enhance the yield and purity of your target compound.

Frequently Asked Questions (FAQs)

Q1: What is 5-(trifluoromethyl)pyridine-2-sulfonyl chloride and why is it a critical reagent?

5-(Trifluoromethyl)pyridine-2-sulfonyl chloride is a crucial building block in medicinal chemistry and agrochemistry. The trifluoromethylpyridine scaffold is a key structural motif in numerous active pharmaceutical ingredients (APIs) and crop-protection products.[1][2] For instance, it is the final key fragment introduced in the synthesis of Tipranavir, a non-peptide anti-HIV drug.[1] Its utility stems from the unique electronic properties conferred by the electron-withdrawing trifluoromethyl group and the pyridine nitrogen, which can modulate the physicochemical and biological properties of a target molecule, such as metabolic stability and binding affinity.

Q2: What is SO₂ extrusion, and why is it a major problem in this specific synthesis?

SO₂ extrusion is a decomposition pathway where the sulfonyl chloride group (-SO₂Cl) fragments, releasing gaseous sulfur dioxide (SO₂) and leaving a chlorine atom on the pyridine ring.[3][4] This side reaction directly converts the desired product, 5-(trifluoromethyl)pyridine-2-sulfonyl chloride, into the highly problematic byproduct, 2-chloro-5-(trifluoromethyl)pyridine.

This decomposition is particularly characteristic for sulfonyl chlorides where the sulfonyl group is at the alpha (C2) or gamma (C4) position of the pyridine ring.[3][4] The instability is attributed to the electronic influence of the ring nitrogen. Pyridine-2-sulfonyl chlorides are known to be unstable, and elevated temperatures can accelerate the extrusion process, leading to complete decomposition.[3][5] The presence of a strong electron-withdrawing group like trifluoromethyl at the C5 position can further influence the stability of the molecule.[6]

Q3: What are the primary synthetic routes to 5-(trifluoromethyl)pyridine-2-sulfonyl chloride?

The most common laboratory and industrial syntheses start from precursors that already contain the sulfur moiety at the 2-position, which is then converted to the sulfonyl chloride. Key starting materials include:

-

2-Mercapto-5-(trifluoromethyl)pyridine: This is a widely used precursor which can be directly oxidized and chlorinated to the desired sulfonyl chloride.[7][8] A common method involves reacting the thiol with chlorine gas in a hydrochloric acid solution.[7]

-

2-Amino-5-(trifluoromethyl)pyridine: This route employs a Sandmeyer-type reaction. The amine is converted to a diazonium salt, which then reacts with sulfur dioxide in the presence of a copper catalyst to form the sulfonyl chloride.[9][10][11] Modern variations use stable SO₂ surrogates like DABSO to avoid handling gaseous SO₂.[9][11][12]

Q4: How can I detect and quantify the extent of SO₂ extrusion in my reaction?

Monitoring the reaction progress and product distribution is critical. The primary methods include:

-

Thin-Layer Chromatography (TLC): Provides a quick qualitative assessment. The byproduct, 2-chloro-5-(trifluoromethyl)pyridine, is significantly less polar than the sulfonyl chloride product and will have a higher Rf value.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are excellent for quantifying the ratio of product to byproduct in the crude reaction mixture. The distinct signals for the aromatic protons and the CF₃ group for both compounds allow for accurate integration and ratio determination.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile components. The byproduct is typically more volatile than the sulfonyl chloride.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): The preferred method for monitoring the reaction, as it can separate and identify the thermally sensitive sulfonyl chloride without inducing decomposition.

Troubleshooting Guide: Overcoming SO₂ Extrusion

This section provides a systematic approach to diagnosing and solving common problems encountered during the synthesis.

Problem 1: Low to No Yield of Sulfonyl Chloride, with 2-Chloro-5-(trifluoromethyl)pyridine as the Major Product

This is the classic symptom of significant SO₂ extrusion. The troubleshooting strategy must focus on minimizing the decomposition of the target molecule.

Logical Troubleshooting Flow

Caption: A decision tree for troubleshooting low sulfonyl chloride yields.

Detailed Analysis and Solutions

-

Possible Cause A: Excessive Reaction Temperature

-

Expertise & Experience: Pyridine-2-sulfonyl chlorides are notoriously temperature-sensitive.[5] The extrusion of SO₂ is a thermally promoted process.[3] Localized heating during the addition of reagents in an exothermic oxidation can rapidly decompose the newly formed product.

-

Trustworthiness (Self-Validating Protocol):

-

Maintain Strict Temperature Control: The reaction vessel must be maintained at 0-5°C, and preferably below, throughout the entire process using an ice/salt or cryo-cool bath.

-

Monitor Internal Temperature: Place a thermometer directly in the reaction mixture. Do not rely on the bath temperature alone.

-

Slow Reagent Addition: Add the oxidizing/chlorinating agent (e.g., sodium hypochlorite, N-chlorosuccinimide) dropwise or in small portions to manage the exotherm.[8][13]

-

-

-

Possible Cause B: Sub-optimal Reagents or Reaction Medium

-

Expertise & Experience: The choice of reagents and solvent can influence the stability of the sulfonyl chloride. Highly acidic or basic conditions can promote side reactions, while certain solvents may facilitate decomposition pathways.

-

Trustworthiness (Self-Validating Protocol):

-

Oxidative Chlorination of Thiol: A reliable method involves suspending the starting material, 2-mercapto-5-(trifluoromethyl)pyridine, in a suitable medium and adding a chlorinating agent. Using N-chlorosuccinimide (NCS) in a solvent like dichloromethane (DCM) at low temperatures is often a mild and effective choice.[14]

-

Sandmeyer Reaction: If starting from the amine, ensure diazotization is complete at 0-5°C before proceeding. Use of a stable SO₂ source like DABSO with a copper(II) catalyst can provide milder conditions compared to traditional methods using SO₂ gas.[11]

-

-

-

Possible Cause C: Product Decomposition During Workup and Isolation

-

Expertise & Experience: Sulfonyl chlorides are highly susceptible to hydrolysis by water, especially under non-neutral pH conditions.[13] The heat from rotary evaporation can also cause significant product loss via SO₂ extrusion.

-

Trustworthiness (Self-Validating Protocol):

-

Cold Quench & Workup: Quench the reaction by pouring it onto a mixture of ice and water.[13] Perform any aqueous washes quickly and with cold solutions.

-

Immediate Extraction: Extract the product immediately into a cold organic solvent (e.g., ethyl acetate or DCM).

-

Anhydrous Conditions: Dry the organic layer thoroughly with an anhydrous drying agent like MgSO₄ or Na₂SO₄.

-

Low-Temperature Concentration: Remove the solvent under reduced pressure without heating the water bath. The product's instability means it should be kept cold at all times.

-

Use Immediately: The crude or purified sulfonyl chloride should be used in the subsequent reaction step as soon as possible, as decomposition can occur even during storage, especially at room temperature.[3]

-

-

Reaction Mechanism: Desired Pathway vs. SO₂ Extrusion

Caption: Competing pathways for the sulfonyl chloride intermediate.

Optimized Experimental Protocol

This protocol details the synthesis from 2-mercapto-5-(trifluoromethyl)pyridine, designed to minimize SO₂ extrusion.

Materials:

-

2-Mercapto-5-(trifluoromethyl)pyridine

-

N-Chlorosuccinimide (NCS)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃), cold

-

Brine, cold

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Preparation: To a three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 2-mercapto-5-(trifluoromethyl)pyridine (1.0 eq).

-

Dissolution: Add anhydrous DCM (approx. 0.2 M concentration) and cool the resulting suspension to 0°C in an ice-salt bath.

-

Reagent Addition: Add NCS (1.05 eq) portion-wise over 30-45 minutes, ensuring the internal temperature does not exceed 5°C.[14]

-

Reaction: Stir the mixture at 0°C for 1-2 hours. Monitor the reaction by TLC or LC-MS until the starting thiol is consumed.

-

Workup:

-

Filter the reaction mixture through a pad of Celite to remove solid byproducts (succinimide).

-

Transfer the filtrate to a separatory funnel and wash quickly with cold saturated aqueous NaHCO₃ (1x), followed by cold brine (1x). Note: This step should be performed rapidly to minimize hydrolysis.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure without any external heating.

-

-

Use: The resulting crude 5-(trifluoromethyl)pyridine-2-sulfonyl chloride, typically an oil or low-melting solid, should be used immediately in the next synthetic step without further purification or storage.

Data Summary: Impact of Conditions on Outcome

| Parameter | Sub-Optimal Condition | Consequence | Optimized Condition | Expected Outcome |

| Temperature | > 20°C | High levels of SO₂ extrusion, >50% byproduct | 0-5°C | Minimized SO₂ extrusion, >80% desired product |

| Workup | Aqueous workup at room temp. | Significant hydrolysis & decomposition | Rapid, cold aqueous wash | Preservation of the sulfonyl chloride |

| Concentration | Rotary evaporation with heat (40°C) | Complete decomposition to byproduct | Rotary evaporation without heat | High yield of crude product |

| Storage | Room temperature, >12 hours | Significant decomposition observed[3] | Use immediately | Product integrity maintained for next step |

References

- BenchChem. (2025).

- Zauxi. Sulfonyl Chloride Production Line.

- Shevchuk, O. I., et al. (2026). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides.

- BenchChem. (2025). Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis.

- Wikipedia. Ramberg–Bäcklund reaction.

- Pincekova, L., et al. (2024). Sandmeyer Chlorosulfonylation of (Hetero)

- AK Scientific, Inc. Pyridine-3-sulfonyl chloride.

- ResearchGate.

- Pure Synth. 2-Mercapto-5-(Trifluoromethyl)Pyridine 98.0%(HPLC).

- Reddit. (2024). Sandmeyer type reaction troubleshoot.

- ChemicalBook. PYRIDINE-2-SULFONYL CHLORIDE CAS#: 66715-65-9.

- ResearchGate. (2025).

- Shevchuk, O. I., et al. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv.

- BenchChem. (2025). Sandmeyer-Type Reaction Technical Support Center.

- BenchChem. (2025).

- Organic Chemistry Portal.

- Baxendale Group. (2010). Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a continuous flow reactor.

- Ishihara, A., et al. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PMC.

- Organic Chemistry Portal.

- L.S.College, Muzaffarpur. (2022). Sandmeyer reaction.

- Pincekova, L., et al. (2024). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate.

- DeBergh, J. R., et al. (2014). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. MIT Open Access Articles.

- Mikołajczyk, M., et al. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides. PubMed.

- Google Patents. (1987).

- Francke, R., et al. (2019). Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride. Journal of the American Chemical Society.

- Semantic Scholar. SOME NEW 2-SUBSTITUTED 5-TRIFLUOROMETHYLPYRIDINES.

- ResearchGate. Sulfur Dioxide Extrusion: Exploring the Mechanism Behind the Formation of Highly Reactive 5-(Trifluoromethyl)

- Al-Suhaibani, A., et al. (2022).

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. chemrxiv.org [chemrxiv.org]

- 5. PYRIDINE-2-SULFONYL CHLORIDE CAS#: 66715-65-9 [m.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. pure-synth.com [pure-synth.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]

- 13. benchchem.com [benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Center: Purification of 5-(Trifluoromethyl)pyridine-2-sulfonic Acid

Welcome to the technical support guide for the purification of 5-(trifluoromethyl)pyridine-2-sulfonic acid. This resource is designed for researchers, chemists, and drug development professionals to provide expert insights and practical solutions for common challenges encountered during the isolation and purification of this important chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing 5-(trifluoromethyl)pyridine-2-sulfonic acid?

The impurity profile of your crude product is intrinsically linked to its synthetic route. The most prevalent laboratory-scale synthesis involves the hydrolysis of the corresponding 5-(trifluoromethyl)pyridine-2-sulfonyl chloride.[1] Given this, you should anticipate the following impurities:

-

Unreacted 5-(trifluoromethyl)pyridine-2-sulfonyl chloride: Incomplete hydrolysis is a common issue, leaving residual sulfonyl chloride in your product. This precursor is less polar than the sulfonic acid product.[2]

-

Sulfuric Acid: If the sulfonyl chloride was prepared via chlorosulfonation of a pyridine precursor, residual sulfuric acid might carry over.[3] Similarly, some hydrolysis methods might use acidic conditions that require removal.

-

Isomeric Pyridinesulfonic Acids: If the synthesis involved direct sulfonation of 5-(trifluoromethyl)pyridine, the formation of other isomers is possible, although the 2-position is often favored.[3]

-

Hydrolysis Byproducts: Depending on the reaction conditions, side reactions can occur. For instance, harsh conditions could potentially lead to some desulfonation over time.[1]

-

Water: Sulfonic acids are notoriously hygroscopic and can retain significant amounts of water, which can prevent crystallization and affect accurate yield calculations.[4]

Q2: What key physical properties of 5-(trifluoromethyl)pyridine-2-sulfonic acid influence its purification?

Understanding the physicochemical properties is critical for designing an effective purification strategy. Key characteristics include:

-

High Acidity: Sulfonic acids are very strong acids, often with pKa values less than zero, making them stronger than hydrochloric acid.[1] This means they will exist almost exclusively as the sulfonate anion in any neutral or basic aqueous solution.

-

High Polarity and Water Solubility: The sulfonic acid group imparts high polarity, making the compound very soluble in water and other polar solvents like methanol or ethanol, but poorly soluble in non-polar organic solvents like hexanes, toluene, or dichloromethane.[4] This property makes standard extractive workups challenging.

-

Hygroscopicity: The tendency to absorb moisture from the air means that rigorous drying is necessary to obtain an anhydrous solid.[4]

-

Crystalline Nature: In its pure, anhydrous form, 5-(trifluoromethyl)pyridine-2-sulfonic acid is expected to be a crystalline solid.[5] Failure to obtain a solid often points to the presence of water or other impurities.

Q3: My purified 5-(trifluoromethyl)pyridine-2-sulfonic acid is a viscous oil or gum, not a crystalline solid. What went wrong?

This is a very common issue and is almost always caused by the presence of residual water or, to a lesser extent, other impurities that inhibit crystallization. Sulfonic acids readily form hydrates, which can have much lower melting points or exist as oils.[4]

Primary Solution: The most effective way to address this is to remove the water. Anhydrous conditions are key to inducing crystallization. A common and effective laboratory technique is azeotropic distillation with toluene. The toluene-water azeotrope boils at a lower temperature than either component, allowing for the efficient removal of water.[4]

Q4: How can I reliably assess the purity of my final product?

A multi-pronged approach is recommended for purity assessment:

-

High-Performance Liquid Chromatography (HPLC): This is the most common and accurate method for determining the purity of sulfonic acids and quantifying impurities.[3] A reverse-phase method is typically effective. See Protocol 3 for a sample method.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are excellent for confirming the structure of the target molecule and identifying organic impurities. The presence of residual solvents like water or toluene will also be evident.

-

Acid-Base Titration: Titrating a known mass of your product with a standardized solution of a strong base (e.g., NaOH) can determine the total acid content. This helps to quantify non-acidic impurities but will not distinguish between your target sulfonic acid and other acidic impurities like sulfuric acid.

Troubleshooting Guide: From Crude Mixture to Pure Product

This section addresses specific problems you may encounter during the purification process and provides actionable solutions grounded in chemical principles.

Problem 1: Significant amount of unreacted sulfonyl chloride detected in the crude product.

-

Root Cause: The hydrolysis reaction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride did not go to completion. This can be due to insufficient reaction time, low temperature, or the biphasic nature of the reaction, which can have significant inertia.[6]

-

Troubleshooting Strategy:

-

Force the Reaction to Completion: Before beginning purification, ensure the hydrolysis is complete. Add more water and heat the reaction mixture (e.g., to 50-80 °C) for several hours. Monitor the disappearance of the sulfonyl chloride starting material by TLC or LC-MS.

-

Liquid-Liquid Extraction (as a salt): Convert the sulfonic acid to its sodium salt by carefully neutralizing the aqueous solution with NaOH or NaHCO₃. The resulting sodium 5-(trifluoromethyl)pyridine-2-sulfonate is highly water-soluble, while the unreacted sulfonyl chloride is not and can be extracted with an organic solvent like ethyl acetate or dichloromethane. Afterwards, the aqueous layer can be re-acidified with HCl to regenerate the sulfonic acid.

-

Problem 2: The final product is contaminated with inorganic acids (e.g., H₂SO₄ or HCl).

-

Root Cause: These acids are often carried over from the synthesis of the sulfonyl chloride precursor or used during workup (e.g., re-acidification). Their removal is crucial as they can interfere with subsequent reactions.

-

Troubleshooting Strategy:

-

Recrystallization from Concentrated Aqueous Solution: A common method for removing sulfuric acid is recrystallization from a concentrated aqueous solution. The sulfonic acid is typically less soluble than sulfuric acid under these conditions and will crystallize out upon cooling, leaving the impurity in the mother liquor.[4]

-

Precipitation via Calcium or Barium Salts: This is a classic method where the crude acid mixture is treated with calcium or barium hydroxide/carbonate.[7] The relatively insoluble calcium or barium sulfate precipitates and can be removed by filtration. The soluble sulfonate salt remains in the solution. The solution can then be passed through an acid-form cation exchange resin to remove the metal ions and regenerate the pure sulfonic acid.[7]

-

Problem 3: Product remains in the aqueous phase during attempted extraction with organic solvents.

-

Root Cause: This is expected behavior due to the high polarity and zwitterionic character of the sulfonic acid. Standard extraction procedures are ineffective for isolating the free acid from water.

-

Troubleshooting Strategy:

-

Evaporation and Azeotropic Drying: The most direct approach is to remove the water under reduced pressure. Once the bulk of the water is gone, add toluene and continue evaporation to azeotropically remove the final traces of water.[4] This should yield the crude solid, which can then be recrystallized.

-

Salt Formation and Precipitation: If the product is intended for a reaction where the salt form is acceptable, you can form a salt that is less soluble in the reaction medium. For example, adding a bulky amine like dicyclohexylamine might precipitate the corresponding ammonium sulfonate salt from a concentrated aqueous/ethanolic solution.

-

Problem 4: The product fails to crystallize from any single solvent.

-

Root Cause: The compound may have high solubility in common polar solvents and be virtually insoluble in non-polar ones, making single-solvent recrystallization difficult. Pyridine-containing molecules can also present crystallization challenges.[8]

-

Troubleshooting Strategy:

-

Mixed-Solvent Recrystallization: Dissolve the crude product in a minimal amount of a "good" solvent (e.g., water, methanol, or ethanol) at an elevated temperature. Then, slowly add a "poor" solvent (e.g., isopropanol, acetonitrile, or THF) until the solution becomes turbid. Gently heat to redissolve, and then allow it to cool slowly.

-

Charcoal Treatment: If the product is discolored, impurities may be inhibiting crystallization. Dissolve the crude product in water, add a small amount of activated charcoal, heat briefly, and filter through celite to remove the charcoal and adsorbed colored impurities before proceeding with crystallization.[9]

-

Visualizing the Purification Workflow

The following diagram outlines a general decision-making process for purifying 5-(trifluoromethyl)pyridine-2-sulfonic acid from a typical reaction mixture derived from sulfonyl chloride hydrolysis.

Caption: General purification workflow for 5-(trifluoromethyl)pyridine-2-sulfonic acid.

Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization from a Water/Ethanol System

This protocol is effective for removing both polar impurities like inorganic acids and less polar organic impurities.

-

Dissolution: Transfer the crude solid of 5-(trifluoromethyl)pyridine-2-sulfonic acid to a clean Erlenmeyer flask. Add a minimal volume of deionized water (e.g., 1-2 mL per gram of crude material) and heat the mixture gently (to ~80 °C) with stirring until all the solid dissolves.

-

Charcoal Treatment (Optional): If the solution is colored, allow it to cool slightly, add a small amount of activated charcoal (approx. 1-2% w/w), and reheat to 80 °C with stirring for 10-15 minutes.

-

Filtration: Perform a hot filtration through a pad of celite in a pre-warmed filter funnel to remove the charcoal and any insoluble impurities.

-

Crystallization: Transfer the hot, clear filtrate to a clean flask. Slowly add ethanol (a less effective solvent) dropwise until the solution becomes faintly cloudy. Add a drop or two of water to redissolve the precipitate.

-

Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath or a refrigerator (4 °C) for several hours to maximize crystal formation.

-

Isolation and Drying: Collect the precipitated crystals by vacuum filtration. Wash the filter cake with a small amount of cold ethanol. Dry the crystals under high vacuum, preferably in a desiccator over P₂O₅, to constant weight.

Protocol 2: Purification via Barium Salt Precipitation

This method is highly effective for removing sulfate impurities.[7]

-

Dissolution: Dissolve the crude sulfonic acid in deionized water.

-

Precipitation: Slowly add a slurry of barium carbonate (BaCO₃) or a solution of barium hydroxide (Ba(OH)₂) in small portions. Insoluble barium sulfate (BaSO₄) will precipitate. Monitor the pH and stop adding the barium salt when the solution is near neutral (pH ~6-7).

-

Filtration: Stir the mixture for 1-2 hours to ensure complete precipitation, then remove the solid BaSO₄ by vacuum filtration.

-

Ion Exchange: Pass the filtrate, which contains the soluble barium 5-(trifluoromethyl)pyridine-2-sulfonate, through a column packed with a strong acid cation exchange resin (H⁺ form).

-

Elution: Elute the column with deionized water. The resin will capture the Ba²⁺ ions and release H⁺ ions, regenerating the pure 5-(trifluoromethyl)pyridine-2-sulfonic acid in the eluate.

-

Isolation: Collect the acidic fractions (monitor with pH paper). Combine the pure fractions and remove the water by rotary evaporation, followed by azeotropic drying with toluene to yield the pure product.

Protocol 3: HPLC Method for Purity Analysis

This provides a baseline method for assessing the purity of the final product.[3][10]

| Parameter | Specification |

| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Sample Preparation: Dissolve a small amount of the dried product (~1 mg/mL) in a 50:50 mixture of water and acetonitrile.

Summary of Impurity Sources and Mitigation

The following diagram illustrates the link between synthesis steps and potential impurities.

Caption: Common impurities and their origins in the synthesis process.

References

-

Wikipedia. (n.d.). Sulfonic acid. Retrieved February 24, 2026, from [Link]

-

Chempedia. (n.d.). General procedures for the purification of Sulfonic acids and Sulfinic acids. Retrieved February 24, 2026, from [Link]

- Google Patents. (2002). US20020022743A1 - Method for the purification of aryl sulfonic acids and salts.

-

University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved February 24, 2026, from [Link]

- Google Patents. (1970). US3496224A - Purification of sulfonic acids.